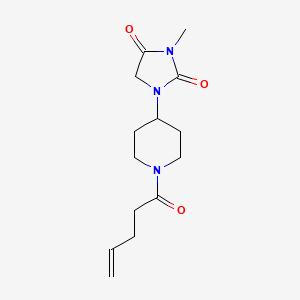
3-Methyl-1-(1-(pent-4-enoyl)piperidin-4-yl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-(1-(pent-4-enoyl)piperidin-4-yl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C14H21N3O3 and its molecular weight is 279.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Methyl-1-(1-(pent-4-enoyl)piperidin-4-yl)imidazolidine-2,4-dione is a synthetic organic compound that has attracted interest in biological and medicinal chemistry. Its unique structure, featuring both imidazolidine and piperidine moieties, suggests potential for diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H21N3O3, with a molecular weight of 279.34 g/mol. The compound's structure is characterized by the presence of a piperidine ring substituted with a pent-4-enoyl group and an imidazolidine core, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The following mechanisms have been proposed based on preliminary studies:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially altering cellular processes.
- Receptor Binding : It could bind to various receptors, modulating their activity and influencing physiological responses.
- Cellular Uptake : The structure may facilitate cellular uptake, enhancing its bioavailability and efficacy in target tissues.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For example, studies on related piperidine derivatives have shown inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest .
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Similar Compound A | 10 | HeLa (Cervical Cancer) |
| Similar Compound B | 15 | MCF7 (Breast Cancer) |
Antimicrobial Activity
Preliminary investigations suggest that the compound may possess antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies
- Case Study on Anticancer Effects : A study involving a related compound demonstrated that at a concentration of 50 μM, there was approximately 50% inhibition of tumor growth in xenograft models. This suggests that similar derivatives may also exhibit comparable efficacy against tumors .
- Case Study on Antimicrobial Efficacy : In a recent study, the compound was tested against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial load at concentrations below 50 μg/mL, highlighting its potential as an alternative therapeutic agent in treating resistant infections.
Propiedades
IUPAC Name |
3-methyl-1-(1-pent-4-enoylpiperidin-4-yl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-3-4-5-12(18)16-8-6-11(7-9-16)17-10-13(19)15(2)14(17)20/h3,11H,1,4-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBLXNZIUVZQJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)CCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













